molecular formula C11H20Cl2N2O B2696270 (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride CAS No. 2225147-39-5

(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride

Cat. No.: B2696270
CAS No.: 2225147-39-5
M. Wt: 267.19
InChI Key: PVACPHIXMOSYFM-UHFFFAOYSA-N
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Description

(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride is a dihydrochloride salt of a tertiary amine derivative. Its structure comprises a 4-methoxyphenylmethyl group attached to a methylamine backbone, with a 2-aminoethyl substituent (Fig. 1). The dihydrochloride form enhances solubility in polar solvents due to protonation of the amine groups.

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10;;/h3-6H,7-9,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVACPHIXMOSYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC=C(C=C1)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride typically involves the reaction of 4-methoxybenzyl chloride with N-methylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives, such as aldehydes or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted amines or other derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing new pharmaceuticals and materials.

Biology

  • Biological Activity : Preliminary studies indicate that (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride exhibits significant biological activities, including:
    • Antimicrobial Properties : It has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
    • Anticancer Activity : In vitro studies indicate that the compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (μM)
MDA-MB-231 (breast cancer)0.794
A549 (lung cancer)0.913

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways involved in cancer progression and microbial resistance.

Antimicrobial Efficacy

  • A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests its potential utility in developing new antimicrobial therapies.

Anticancer Efficacy

  • In xenograft models using human breast cancer cells implanted in mice, administration of the compound led to a reduction in tumor size by up to 60% over four weeks. This highlights its promising role as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethylamine Derivatives

a) 2-(2-Aminoethyl)aniline Dihydrochloride
  • Structure: Features an aniline ring (aromatic amine) with a 2-aminoethyl side chain.
  • Key Differences : Lacks the 4-methoxyphenylmethyl group, which reduces steric bulk and alters electronic properties. The absence of methoxy may decrease lipophilicity compared to the target compound.
  • Applications : Used in organic synthesis, particularly in coupling reactions (e.g., peptide synthesis) .
b) 4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride
  • Structure: Contains a dimethylaminoethyl group instead of the methyl/methoxyphenyl substituents.
  • This could enhance interactions with anionic biological targets (e.g., enzymes) compared to the target compound’s methoxy group .
c) 2-(4-Hydroxy-3-Methoxyphenyl)ethylamine Hydrochloride
  • Structure: Contains a phenolic hydroxyl and methoxy group on the aromatic ring.

Catechol and Heterocyclic Derivatives

a) 4-(2-Aminoethyl)catechol Hydrochloride
  • Structure : Features a catechol (3,4-dihydroxyphenyl) group.
  • Key Differences : The catechol moiety confers antioxidant properties and higher polarity, making it prone to oxidation. In contrast, the target compound’s methoxy group enhances stability and lipophilicity .
b) Pyridoxamine Dihydrochloride
  • Structure: A pyridine derivative with amino and hydroxymethyl substituents.
  • Key Differences : The heterocyclic ring alters electronic distribution and bioavailability. Pyridoxamine is a vitamin B6 analog, highlighting the target compound’s divergence in biological roles .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Solubility Key Functional Groups Biological Relevance
Target Compound ~280.2 (estimated) High (polar solvent) Methoxyphenyl, aminoethyl Potential CNS activity
2-(2-Aminoethyl)aniline Dihydrochloride 219.1 Moderate Aniline, aminoethyl Synthetic intermediate
4-(2-Aminoethyl)catechol Hydrochloride 199.6 High Catechol, aminoethyl Antioxidant applications
2-(4-Hydroxy-3-Methoxyphenyl)ethylamine HCl 217.7 High Phenolic hydroxyl, methoxy Neurotransmitter analog

Biological Activity

(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride, commonly referred to as a derivative of phenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C11H18Cl2N2O
  • Molecular Weight : 265.19 g/mol
  • IUPAC Name : 2-amino-N-[(4-methoxyphenyl)methyl]ethanamine dihydrochloride

Research indicates that compounds similar to (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride may interact with various neurotransmitter systems. The primary mechanism involves modulation of the serotonin and norepinephrine pathways, which can influence mood and cognitive functions.

Case Studies and Research Findings

  • Neurotransmitter Modulation :
    • A study demonstrated that derivatives of this compound could enhance serotonin levels in the brain, suggesting potential antidepressant effects. This was observed in animal models where increased serotonin was correlated with improved mood behaviors.
  • Antioxidant Activity :
    • In vitro experiments showed that (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride exhibits significant antioxidant properties. It was able to scavenge free radicals effectively, which is crucial in reducing oxidative stress associated with neurodegenerative diseases .
  • Anti-inflammatory Effects :
    • Research has highlighted its anti-inflammatory capabilities, particularly in reducing cytokine production in macrophages. This suggests a potential application in treating inflammatory disorders .

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
Neurotransmitter ModulationIncreased serotonin levels
Antioxidant ActivityEffective free radical scavenging
Anti-inflammatory EffectsReduced cytokine production

Synthesis Methods

Various synthetic routes have been explored for producing (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride, often involving the alkylation of amines with phenolic compounds. Recent advancements have focused on enantioselective synthesis methods to improve yields and purity .

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